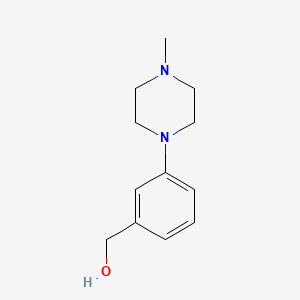

(3-(4-Methylpiperazin-1-yl)phenyl)methanol

Description

BenchChem offers high-quality (3-(4-Methylpiperazin-1-yl)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-Methylpiperazin-1-yl)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(4-methylpiperazin-1-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-13-5-7-14(8-6-13)12-4-2-3-11(9-12)10-15/h2-4,9,15H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTDMUUJMMFJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675479 | |

| Record name | [3-(4-Methylpiperazin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123987-13-3 | |

| Record name | [3-(4-Methylpiperazin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Dossier: (3-(4-Methylpiperazin-1-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the basic properties of the chemical compound (3-(4-Methylpiperazin-1-yl)phenyl)methanol (CAS No. 123987-13-3). While detailed experimental data on its biological activity are not extensively available in current literature, this guide consolidates its known chemical and physical characteristics, a detailed synthesis protocol, and contextual information regarding the potential significance of the phenylpiperazine scaffold in medicinal chemistry. The information is presented to support researchers and professionals in drug discovery and development.

Chemical and Physical Properties

(3-(4-Methylpiperazin-1-yl)phenyl)methanol is a solid organic compound.[1] Its core structure consists of a benzyl alcohol moiety substituted at the meta-position with a 4-methylpiperazine group. The presence of the basic piperazine ring and the hydroxyl group suggests potential for hydrogen bonding and salt formation, which are important considerations in medicinal chemistry.

Table 1: Physicochemical Properties of (3-(4-Methylpiperazin-1-yl)phenyl)methanol

| Property | Value | Source |

| CAS Number | 123987-13-3 | [2] |

| Molecular Formula | C₁₂H₁₈N₂O | [2] |

| Molecular Weight | 206.289 g/mol | [1] |

| Physical State | Solid | [1] |

| Appearance | White crystalline powder | [3] |

| Predicted pKa | 14.59 ± 0.10 | ChemicalBook |

| Mass Spectrometry | [M+H]⁺ = 207 | [4] |

Note: Some physical properties such as melting point and boiling point have not been consistently reported in publicly available experimental literature.

Synthesis and Purification

A detailed experimental protocol for the synthesis of (3-(4-Methylpiperazin-1-yl)phenyl)methanol has been documented. The synthesis involves a palladium-catalyzed Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis

Reaction Scheme:

A solution of 3-bromobenzyl alcohol and N-methylpiperazine are reacted in the presence of a palladium catalyst and a phosphine ligand to yield (3-(4-Methylpiperazin-1-yl)phenyl)methanol.

Materials:

-

3-Bromobenzyl alcohol

-

N-Methylpiperazine

-

Lithium hexamethyldisilazide (LHMDS)

-

RuPhos precatalyst

-

Dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine (RuPhos)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Silica gel

Procedure: [4]

-

To a solution of 3-bromobenzyl alcohol (570 mg, 3.05 mmol) in tetrahydrofuran (5 mL), lithium hexamethyldisilazide (7.43 mL, 7.43 mmol) is added, and the mixture is stirred for 30 minutes at room temperature.

-

The RuPhos precatalyst (97 mg, 0.133 mmol), dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine (61.9 mg, 0.133 mmol), and N-methylpiperazine (0.441 mL, 3.98 mmol) are subsequently added to the reaction mixture.

-

The reaction system is degassed with a stream of nitrogen and then heated to 75°C for 1 hour.

-

Upon completion, the reaction mixture is diluted with dichloromethane and washed with water.

-

The organic layer is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of 0-20% methanol in dichloromethane as the eluent to afford the final product.

Yield: 506 mg (80%)[4]

Characterization:

-

Mass Spectrometry (Electrospray Positive Ionization, ES+): Theoretical molecular weight of C₁₂H₁₈N₂O is 206; the measured value is 207 [M+H]⁺.[4]

Biological Activity and Drug Development Context

As of the date of this document, there is no specific, publicly available research detailing the biological activity, mechanism of action, or therapeutic targets of (3-(4-Methylpiperazin-1-yl)phenyl)methanol. However, the phenylpiperazine moiety is a well-established pharmacophore present in numerous biologically active compounds, including agents targeting the central nervous system, and in antiviral, antibacterial, and anticancer research. The structural motif of this compound makes it a candidate for screening in various biological assays to explore its potential therapeutic applications.

Safety and Handling

(3-(4-Methylpiperazin-1-yl)phenyl)methanol is classified as harmful and an irritant.[1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures: [1]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing and eye/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

-

P302+P352: IF ON SKIN: Wash with plenty of water and soap.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of (3-(4-Methylpiperazin-1-yl)phenyl)methanol.

Caption: Synthetic workflow for (3-(4-Methylpiperazin-1-yl)phenyl)methanol.

General Biological Screening Logic

Given the lack of specific biological data for this compound, the following diagram illustrates a general logical workflow for the initial biological evaluation of a novel chemical entity like (3-(4-Methylpiperazin-1-yl)phenyl)methanol, based on the known activities of the broader phenylpiperazine class of compounds.

Caption: Logical workflow for potential biological screening.

References

An In-depth Technical Guide on the Physicochemical Characteristics of (3-(4-Methylpiperazin-1-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(4-Methylpiperazin-1-yl)phenyl)methanol is a heterocyclic organic compound featuring a phenylmethanol core substituted with a 4-methylpiperazine group. As with many piperazine-containing scaffolds, this molecule holds potential interest in medicinal chemistry and drug discovery, where the piperazine moiety is often used to improve solubility, permeability, and target engagement.[1][2] A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent or a building block in chemical synthesis.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of (3-(4-Methylpiperazin-1-yl)phenyl)methanol. It details the methodologies for determining these properties and presents available data in a structured format for ease of reference and comparison.

Chemical Identity and Structure

The fundamental identity of the compound is established by its structural and molecular properties.

| Identifier | Value |

| Compound Name | (3-(4-Methylpiperazin-1-yl)phenyl)methanol |

| CAS Number | 123987-13-3[3] |

| Molecular Formula | C₁₂H₁₈N₂O[3] |

| Molecular Weight | 206.289 g/mol [3] |

| Canonical SMILES | CN1CCN(C2=CC=CC(CO)=C2)CC1[3] |

| Physical State | Solid[3] |

Physicochemical Properties Summary

The following table summarizes the key physicochemical data for (3-(4-Methylpiperazin-1-yl)phenyl)methanol. It is important to note that experimentally determined values for this specific compound are not widely published; therefore, some values are estimated based on its chemical structure or derived from data for its isomer, [4-(4-methylpiperazin-1-yl)phenyl]methanol.

| Property | Value/Range | Method | Notes |

| Melting Point | Data not available | Capillary Method | The melting point for the isomeric compound [4-(4-methylpiperazino)phenyl]methanol is 118-120°C.[4] |

| Boiling Point | 363.7 ± 42.0 °C | Predicted | This is a predicted value for the isomeric compound [4-(4-methylpiperazino)phenyl]methanol.[4] |

| Solubility | Data not available | Shake-Flask Method | The presence of a hydroxyl group and a piperazine ring suggests moderate aqueous solubility, while the aromatic ring indicates solubility in organic solvents like ethanol and methanol.[5] |

| pKa | Data not available | Potentiometric Titration | Expected to have two pKa values corresponding to the two basic nitrogen atoms of the piperazine ring. |

| logP | ~1.0 | Calculated (XLogP3-AA) | This value is for the isomer [4-(4-methylpiperazin-1-yl)phenyl]methanol and serves as an estimate of its lipophilicity.[6] A positive value indicates greater solubility in a non-polar (lipid) phase than in an aqueous phase.[7] |

Experimental Protocols for Physicochemical Characterization

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections describe the standard methodologies for determining the key properties of (3-(4-Methylpiperazin-1-yl)phenyl)methanol.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[8] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[8]

Experimental Protocol (Capillary Method):

-

Sample Preparation: Ensure the compound is dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, sealing one end by heating it in a flame.[9] Tap the tube gently to pack the sample to a height of 1-2 cm.[9]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus, such as a Mel-Temp device or a Thiele tube filled with mineral oil.[8]

-

Heating: Heat the apparatus rapidly to determine an approximate melting point.[8] Allow the apparatus to cool.

-

Accurate Measurement: Conduct a second determination, heating slowly (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: Record the temperature at which the substance first begins to melt (T1) and the temperature at which the last solid melts (T2).[9][10] The melting point is reported as the range T1-T2.

Solubility Determination

Solubility profiling is essential for drug development, as it influences absorption, distribution, and formulation.[11]

Experimental Protocol (Qualitative Shake-Flask Method):

-

Initial Solvent Screening: Place approximately 25 mg of the compound into a small test tube.[12]

-

Water Solubility: Add 0.75 mL of distilled water in small portions, shaking vigorously after each addition.[12] Observe and record whether the compound dissolves. Test the pH of the resulting solution if soluble; a pH above 8 may suggest a basic compound like an amine.[13]

-

Organic Solvent Solubility: Repeat the process in a separate test tube using 0.75 mL of a non-polar organic solvent like diethyl ether.[12]

-

Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 0.75 mL of 5% HCl and, in a separate tube, 5% NaOH.[12][13]

-

Solubility in 5% HCl indicates the presence of a basic functional group (e.g., the piperazine nitrogens).[12]

-

Solubility in 5% NaOH would indicate an acidic functional group.

-

-

Classification: The results help classify the compound based on its functional groups and polarity.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid or base in solution. It is critical for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Experimental Protocol (Potentiometric Titration):

-

Solution Preparation: Prepare a solution of the compound with a known concentration (typically at least 10⁻⁴ M) in purified water, ensuring it is free of dissolved CO₂.[14][15] If solubility is low, a co-solvent like methanol may be used, though this will affect the measured pKa.[14]

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized titrant (a strong acid like HCl if the compound is basic) in small, precise volumes.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Curve Generation: Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

pKa Calculation: The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve where half of the compound has been neutralized.[16]

logP (Octanol-Water Partition Coefficient) Determination

LogP is the measure of a compound's lipophilicity, defined as the ratio of its concentration in a non-polar solvent (n-octanol) to its concentration in an aqueous phase (water).[7] It is a key predictor of a drug's ability to cross biological membranes.

Experimental Protocol (Shake-Flask Method):

-

Phase Preparation: Prepare a solution of the compound in either n-octanol or water. Mix this solution with an equal volume of the other solvent (water or n-octanol, respectively) in a separatory funnel. The solvents should be pre-saturated with each other.

-

Partitioning: Shake the funnel vigorously to allow the compound to partition between the two immiscible phases until equilibrium is reached.

-

Phase Separation: Allow the layers to separate completely.

-

Concentration Measurement: Carefully separate the two layers and accurately measure the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[7][17]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like (3-(4-Methylpiperazin-1-yl)phenyl)methanol.

Caption: Logical workflow for the physicochemical characterization of a novel compound.

Conclusion

The physicochemical properties of (3-(4-Methylpiperazin-1-yl)phenyl)methanol are integral to its potential utility in scientific research and drug development. While comprehensive experimental data for this specific molecule is sparse in publicly available literature, this guide outlines the standard, validated protocols for its determination. The structural motifs—a polar alcohol, a basic piperazine ring, and an aromatic core—suggest a compound with balanced solubility and lipophilicity. Accurate experimental determination of its melting point, solubility, pKa, and logP is a critical next step for any research program intending to utilize this compound, providing the foundational data needed to predict its biological fate and guide its application.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. [4-(4-METHYLPIPERAZINO)PHENYL]METHANOL | 342405-34-9 [amp.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. scent.vn [scent.vn]

- 7. acdlabs.com [acdlabs.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. youtube.com [youtube.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

Technical Guide: (3-(4-Methylpiperazin-1-yl)phenyl)methanol in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical intermediate (3-(4-Methylpiperazin-1-yl)phenyl)methanol (CAS Number: 123987-13-3), focusing on its synthesis, derivatization, and its role as a key building block in the development of potent kinase inhibitors for targeted cancer therapy.

Core Compound Properties and Synthesis

(3-(4-Methylpiperazin-1-yl)phenyl)methanol is a commercially available organic compound that serves as a versatile precursor in medicinal chemistry. Its structure features a phenyl ring substituted with a methanol group and a 4-methylpiperazine moiety, making it a valuable scaffold for the synthesis of complex molecules.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 123987-13-3 | N/A |

| Molecular Formula | C₁₂H₁₈N₂O | [1] |

| Molecular Weight | 206.29 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically >95% | [1][2] |

| IUPAC Name | [3-(4-methylpiperazin-1-yl)phenyl]methanol | [1] |

Experimental Protocol: Synthesis of (3-(4-Methylpiperazin-1-yl)phenyl)methanol

A common synthetic route to prepare (3-(4-Methylpiperazin-1-yl)phenyl)methanol involves a palladium-catalyzed Buchwald-Hartwig amination reaction.

Materials:

-

3-Bromobenzyl alcohol

-

1-Methylpiperazine

-

Sodium tert-butoxide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere synthesis

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-bromobenzyl alcohol (1.0 eq) in anhydrous toluene, add 1-methylpiperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).

-

Degas the reaction mixture with a stream of argon or nitrogen for 15-20 minutes.

-

Heat the mixture to 100 °C and stir under an inert atmosphere for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure (3-(4-Methylpiperazin-1-yl)phenyl)methanol.

Application in the Synthesis of Kinase Inhibitors

The (3-(4-Methylpiperazin-1-yl)phenyl)methanol scaffold is a key component of numerous potent and selective kinase inhibitors. The 4-methylpiperazine moiety often enhances solubility and provides a key interaction point with the target protein. To be incorporated into these larger molecules, the methanol group is typically converted into a more reactive functional group, such as an amine.

Proposed Experimental Workflow: Conversion to a Key Amine Intermediate

The following workflow illustrates the conversion of (3-(4-Methylpiperazin-1-yl)phenyl)methanol to the corresponding amine, a crucial step for its use in amide bond formation to create kinase inhibitors.

Caption: Proposed synthetic workflow for the conversion of the starting alcohol to the corresponding amine.

Exemplary Application: Synthesis of an ABL Kinase Inhibitor

The amine intermediate described above can be used in the synthesis of potent inhibitors of the ABL kinase, a key target in chronic myeloid leukemia (CML). The following is an adapted experimental protocol for the final coupling step.

Materials:

-

(3-(4-Methylpiperazin-1-yl)phenyl)methanamine (from section 2.1)

-

A suitable carboxylic acid partner (e.g., a substituted benzoic acid derivative)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid partner (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of (3-(4-Methylpiperazin-1-yl)phenyl)methanamine (1.05 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final ABL kinase inhibitor.

Biological Activity and Signaling Pathways

Derivatives of (3-(4-Methylpiperazin-1-yl)phenyl)methanol have been incorporated into highly potent inhibitors of various kinases, including ABL, KIT, and RET. These kinases are crucial nodes in signaling pathways that drive cancer cell proliferation and survival.

Quantitative Data for a Representative Kinase Inhibitor

The following table summarizes the inhibitory activity of a representative ABL kinase inhibitor incorporating a similar structural motif.

| Target Kinase | IC₅₀ (nM) | Cell Line | Cell-based GI₅₀ (nM) | Reference |

| Wild-type ABL | 2 | N/A | K562 | 5 |

| T315I mutant ABL | 0.2 | N/A | Ba/F3-T315I | 5 |

| c-KIT | 75 | N/A | GIST-T1 | 5 |

Signaling Pathway Inhibition

In CML, the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives oncogenesis. Inhibitors containing the (3-(4-Methylpiperazin-1-yl)phenyl)methanol-derived moiety can effectively block this signaling cascade.

Caption: Simplified diagram of the BCR-ABL signaling pathway and its inhibition.

Conclusion

(3-(4-Methylpiperazin-1-yl)phenyl)methanol is a valuable and versatile chemical intermediate in drug discovery. While not biologically active itself, its structural features are integral to a new generation of potent and selective kinase inhibitors. The synthetic accessibility and the favorable properties imparted by the 4-methylpiperazine group make this compound and its derivatives highly attractive for the development of novel targeted therapies. This guide provides a foundational understanding of its synthesis, application, and the biological context of the resulting therapeutic agents for researchers in the field of drug development.

References

- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data and Analysis of (3-(4-Methylpiperazin-1-yl)phenyl)methanol: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for the compound (3-(4-Methylpiperazin-1-yl)phenyl)methanol, targeting researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

While comprehensive, experimentally-verified NMR and IR spectra for (3-(4-Methylpiperazin-1-yl)phenyl)methanol are not widely available in public databases, this section presents the available mass spectrometry data and predicted NMR and IR characteristics based on the compound's structure and spectroscopic data of analogous molecules.

1.1. Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. The reported data is consistent with the expected molecular formula C₁₂H₁₈N₂O.

| Parameter | Value | Source |

| Theoretical Molecular Weight | 206 g/mol | ChemicalBook[1] |

| Measured Value (ES+) | 207 [M+H]⁺ | ChemicalBook[1] |

1.2. Predicted ¹H NMR Data

The following table outlines the predicted proton NMR chemical shifts (δ) for (3-(4-Methylpiperazin-1-yl)phenyl)methanol. These predictions are based on the analysis of similar chemical structures.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | 6.8 - 7.3 | Multiplet | 4H |

| -CH₂OH | ~4.6 | Singlet | 2H |

| Piperazine-H (Ar-N-CH₂) | ~3.2 | Triplet | 4H |

| Piperazine-H (-N-CH₂) | ~2.5 | Triplet | 4H |

| -CH₃ | ~2.3 | Singlet | 3H |

| -OH | Variable | Broad Singlet | 1H |

1.3. Predicted ¹³C NMR Data

The predicted carbon-13 NMR chemical shifts for the compound are listed below, providing insight into the carbon framework.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ar-C (C-N) | ~151 |

| Ar-C (C-CH₂OH) | ~142 |

| Ar-C | 115 - 130 |

| -CH₂OH | ~65 |

| Piperazine-C (Ar-N-CH₂) | ~55 |

| Piperazine-C (-N-CH₂) | ~49 |

| -CH₃ | ~46 |

1.4. Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3600 (broad) | Alcohol hydroxyl group |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic ring C-H bonds |

| Aliphatic C-H Stretch | 2800 - 3000 | Methylene and methyl groups |

| C=C Stretch | 1500 - 1600 | Aromatic ring |

| C-O Stretch | 1000 - 1260 | Alcohol C-O bond |

| C-N Stretch | 1020 - 1250 | Amine C-N bonds |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below for researchers aiming to acquire and analyze data for (3-(4-Methylpiperazin-1-yl)phenyl)methanol or similar compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra. Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. The spectral width is typically around 200-220 ppm.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Liquid Sample (Thin Film): If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: Record the spectrum typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.

2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ionization technique.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used.

-

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is typically introduced via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

The Multifaceted Biological Activities of Piperazine-Containing Compounds: A Technical Guide for Researchers

Introduction: The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and lipophilicity, as well as its capacity to serve as a versatile linker, have led to its incorporation into a vast array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of piperazine-containing compounds, with a focus on their applications in oncology, virology, microbiology, and neuroscience. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of quantitative activity data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

Piperazine derivatives have emerged as a promising class of anticancer agents, exhibiting potent antiproliferative and cytotoxic effects against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell growth, survival, and proliferation.

Quantitative Anticancer Activity Data

The anticancer efficacy of various piperazine-containing compounds has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50). A selection of these compounds and their reported activities are summarized in the table below.

| Compound Class/Name | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | GI50 | 1.00 | |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | GI50 | 1.35 | |

| Spirocyclopropyl oxindole-piperazine 8u | HepG-2 (Liver) | IC50 | 1.88 ± 0.83 | |

| Benzhydryl piperazine derivative 85 | T47D (Breast) | GI50 | 0.44 | |

| Benzhydryl piperazine derivative 86 | T47D (Breast) | GI50 | 0.31 | |

| Quinoxaline di-N-oxide derivative 123 | HT29 (Colon) | IC50 | 0.28 ± 0.009 | |

| Quinoxaline di-N-oxide derivative 123 | SiHa (Cervical) | IC50 | 0.25 ± 0.01 |

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A significant number of piperazine-based anticancer agents exert their effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Piperazine derivatives can inhibit key components of this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[1]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the piperazine-containing compound. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Antiviral Activity

The structural diversity of piperazine derivatives has been exploited to develop potent antiviral agents against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and noroviruses.

Quantitative Antiviral Activity Data

The antiviral efficacy of piperazine-containing compounds is typically evaluated by measuring their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

| Compound Class/Name | Virus | Cell Line | Activity Metric | Value (µM) | Reference |

| Indole-7-carboxamide derivative 42 | HIV-1 | EC50 | 5.8 x 10⁻⁶ | ||

| CCR5 antagonist 23h | HIV-1 | IC50 | 0.44 | ||

| Nucleozin sulfonyl piperazine 6i | Influenza A | MDCK | IC50 | Moderate to good | |

| Piperazine derivative 42 | Zika Virus (ZIKV) | IC50 | 6.6 | ||

| Piperazine derivative 44 | Dengue Virus (DENV) | IC50 | 1.4 |

Experimental Protocol: Plaque Assay for Antiviral Activity

The plaque assay is a standard method for quantifying the number of infectious virus particles in a sample and for assessing the antiviral activity of a compound.

Principle: This assay is based on the ability of infectious virus particles to form localized areas of cell death or cytopathic effect (plaques) in a monolayer of susceptible cells. The number of plaques is proportional to the number of infectious virus particles.

Procedure:

-

Cell Seeding: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayer with a known dilution of the virus in the presence or absence of the test compound and incubate for a short period to allow virus adsorption.

-

Overlay: Remove the virus inoculum and add a semi-solid overlay medium (e.g., containing agarose or carboxymethyl cellulose) to restrict the spread of progeny virus to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction in the presence of the compound compared to the untreated control to determine the EC50 value.

Antimicrobial Activity

Piperazine derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, offering potential solutions to the growing challenge of antimicrobial resistance.

Quantitative Antimicrobial Activity Data

The antimicrobial potency of piperazine compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class/Name | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolone | Gram-positive bacteria | MIC | 15 µg/L | |

| Chalcone containing piperazine 12 | Candida albicans | MIC | 2.22 | |

| Piperazine derivative RL-308 | Shigella flexneri | MIC | 2 | |

| Piperazine derivative RL-308 | S. aureus | MIC | 4 | |

| Piperazine derivative RL-308 | MRSA | MIC | 16 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the piperazine compound in a suitable broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Central Nervous System (CNS) Activity

Piperazine derivatives are well-established as modulators of the central nervous system, with many approved drugs for psychiatric and neurological disorders containing this scaffold. Their activity often stems from their ability to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors.

Quantitative CNS Receptor Binding Data

The affinity of piperazine compounds for CNS receptors is typically quantified by their inhibitory constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay.

| Compound Class/Name | Receptor Target | Activity Metric | Value (nM) | Reference |

| Novel δ-opioid agonist | δ-opioid receptor | Ki | < 1 | |

| Talopram | Serotonin Transporter (SERT) S1 Site | IC50 | 180 | |

| (S)-Citalopram | Serotonin Transporter (SERT) S1 Site | IC50 | 2.6 | |

| Trazodone | 5-HT2A Receptor | Ki | 1.8 | |

| Clozapine | D2 Receptor | Ki | 126 |

Mechanism of Action: Modulation of Synaptic Neurotransmission

Many CNS-active piperazine derivatives function by modulating neurotransmission at the synapse. For instance, as antagonists at postsynaptic receptors, they can block the effects of neurotransmitters. As reuptake inhibitors, they can increase the concentration of neurotransmitters in the synaptic cleft, thereby enhancing signaling.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity and selectivity of a compound for a specific receptor.

Principle: This assay measures the ability of an unlabeled test compound (the piperazine derivative) to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest).

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.

-

Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled piperazine compound.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand, typically by vacuum filtration through a glass fiber filter.

-

Radioactivity Measurement: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of the piperazine compound to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Experimental Protocol: Forced Swim Test

The forced swim test is a common behavioral assay used to screen for antidepressant-like activity in rodents.

Principle: The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to increase the duration of mobility (swimming and climbing) and decrease the duration of immobility.

Procedure:

-

Apparatus: A transparent cylindrical container filled with water.

-

Acclimation (optional): A pre-test session is sometimes conducted 24 hours before the actual test.

-

Test Session: Place the animal in the water-filled cylinder for a set period (e.g., 6 minutes).

-

Behavioral Scoring: Record the duration of immobility, swimming, and climbing behavior, typically during the last 4 minutes of the test.

-

Data Analysis: Compare the behavioral parameters between animals treated with the piperazine compound and a vehicle control group.

Conclusion

The piperazine scaffold is a cornerstone in the development of novel therapeutic agents with a remarkable diversity of biological activities. The examples provided in this guide highlight the significant potential of piperazine-containing compounds in the fields of oncology, virology, microbiology, and neuroscience. The detailed experimental protocols and mechanistic insights offered herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of piperazine-based drugs. The continued exploration of this versatile chemical entity, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly lead to the identification of new and improved treatments for a wide range of human diseases.

References

Potential Therapeutic Avenues of (3-(4-Methylpiperazin-1-yl)phenyl)methanol: A Structural Homology-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct pharmacological research on (3-(4-Methylpiperazin-1-yl)phenyl)methanol is not publicly available. However, its core structure, the (4-methylpiperazin-1-yl)phenyl moiety, is a recognized pharmacophore present in a multitude of clinically relevant and experimental therapeutic agents. This technical guide provides an in-depth analysis of the potential therapeutic targets of (3-(4-Methylpiperazin-1-yl)phenyl)methanol by examining the biological activities of structurally analogous compounds. Through this structure-activity relationship (SAR) exploration, we hypothesize potential applications in oncology, central nervous system disorders, and infectious diseases. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this chemical entity and its derivatives.

Introduction: The Prominence of the Piperazine Moiety in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to confer favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its presence in a wide array of approved drugs and clinical candidates underscores its versatility. The specific inclusion of a 4-methylpiperazin-1-yl)phenyl group has been instrumental in the development of targeted therapies, particularly in the realm of kinase inhibition and modulation of central nervous system receptors. This guide explores the therapeutic landscape of compounds structurally related to (3-(4-Methylpiperazin-1-yl)phenyl)methanol to extrapolate its potential biological targets and therapeutic applications.

Hypothesized Therapeutic Targets Based on Structural Homology

Based on an extensive review of compounds sharing the (4-methylpiperazin-1-yl)phenyl core, we have identified several key protein families and signaling pathways that (3-(4-Methylpiperazin-1-yl)phenyl)methanol could potentially modulate. These are categorized below, with supporting evidence from analogous compounds.

Kinase Inhibition in Oncology

The (4-methylpiperazin-1-yl)phenyl moiety is a common feature in numerous kinase inhibitors, where it often serves as a solvent-front interacting group, enhancing potency and selectivity.

-

Epidermal Growth Factor Receptor (EGFR): Derivatives of N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine have been identified as reversible kinase inhibitors targeting both activating and resistance mutations of EGFR in non-small-cell lung cancer (NSCLC).[1]

-

RET (Rearranged during Transfection) Tyrosine Kinase: A potent and selective inhibitor of RET, 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide, has shown efficacy against wild-type and mutant forms of RET, suggesting a role in thyroid carcinoma and NSCLC.[2][3]

-

ABL (Abelson Murine Leukemia) Kinase: The discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide highlights its potential to overcome resistance in chronic myeloid leukemia by inhibiting ABL kinase mutants, including the challenging T315I mutation.[4]

-

mTOR (mammalian Target of Rapamycin): A highly potent and selective mTOR inhibitor, 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][4]naphthyridin-2(1H)-one, has been developed for cancer treatment, demonstrating the utility of this scaffold in targeting the PI3K/AKT/mTOR pathway.[5][6]

The logical workflow for identifying kinase inhibitors often follows a path of hit identification, lead optimization, and subsequent in vitro and in vivo testing.

The signaling pathway of a receptor tyrosine kinase like EGFR, a potential target, involves dimerization and autophosphorylation, leading to downstream signaling cascades that promote cell proliferation and survival.

Modulation of Central Nervous System (CNS) Targets

The phenylpiperazine scaffold is a cornerstone in the development of CNS-active agents.

-

Serotonin Receptors (5-HT): Novel 4,5-dihydrothiazole-phenylpiperazine derivatives have been synthesized as serotonergic agents, with some compounds showing antidepressant and anxiolytic properties by targeting 5-HT1A and 5-HT2C receptors.[7] Another compound, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one, demonstrated anxiolytic and antidepressant-like activity mediated through the serotonergic, noradrenergic, and dopaminergic pathways.[8]

-

Neuroprotection: (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives have exhibited neuroprotective properties against beta-amyloid-induced toxicity, suggesting a potential therapeutic avenue for Alzheimer's disease.[9] These compounds were found to reverse ATP depletion, pointing to a mitochondrial site of action, and inhibit glutamate-induced neurotoxicity.[9]

-

Opioid Receptors: 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have been shown to possess both narcotic agonist and antagonist activities, indicating a potential for developing novel analgesics.[10]

Antimicrobial Activity

-

Antimycobacterial Agents: N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-based conjugates have been synthesized and evaluated for their antimycobacterial activity, with some compounds showing efficacy against Mycobacterium tuberculosis.[11]

Data Presentation: Biological Activities of Structurally Related Compounds

The following table summarizes the quantitative data for various compounds containing the (4-methylpiperazin-1-yl)phenyl or a closely related moiety.

| Compound Class/Name | Target(s) | Key Biological Activity | Quantitative Data (IC50/EC50/GI50) | Reference |

| N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives | EGFR (activating and resistance mutations) | Antitumor in NSCLC | Varies by derivative | [1] |

| 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide (Compound 9x) | RET (wild-type and gatekeeper mutants) | Antiproliferative in NSCLC | GI50 = 9 nM (KIF5B-RET), IC50 = 4 nM (wild-type RET) | [2][3] |

| (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) | ABL kinase (wild-type and mutants including T315I) | Inhibition of chronic myeloid leukemia cells | Varies by cell line | [4] |

| 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][4]naphthyridin-2(1H)-one (Torin1) | mTOR | Inhibition of mTORC1 and mTORC2 | EC50 = 2 nM (mTORC1), 10 nM (mTORC2) | [6] |

| 4,5-Dihydrothiazole-phenylpiperazine derivatives | 5-HT1A, 5-HT2C receptors | Antidepressant and anxiolytic | EC50 in sub-micromolar to micromolar range | [7] |

| (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives | Unknown (Mitochondrial site suggested) | Neuroprotection against beta-amyloid toxicity | Not specified | [9] |

| 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives | Opioid receptors | Narcotic agonist and antagonist | Up to 105 times more potent than morphine | [10] |

| N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-based conjugates | Unknown | Antimycobacterial | MIC < 3.80 μM against M. tuberculosis H37Ra | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for key assays cited in the literature for analogous compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a generalized representation for determining the in vitro potency of a compound against a specific kinase.

-

Reagents and Materials: Recombinant human kinase, ATP, appropriate peptide substrate, test compound (serially diluted), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. The kinase reaction is initiated by mixing the kinase, peptide substrate, and the test compound in the kinase buffer. b. The reaction is started by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes). c. The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent according to the manufacturer's instructions. d. Luminescence is measured using a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a common method to assess the antiproliferative effects of a compound on cancer cell lines.

-

Cell Culture: Cancer cell lines (e.g., HCC827, H1975 for NSCLC) are cultured in appropriate media and conditions.

-

Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours). c. A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well. d. After incubation, the absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.

In Vivo Xenograft Tumor Model

This protocol describes a typical in vivo study to evaluate the antitumor efficacy of a compound.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Procedure: a. Human cancer cells are subcutaneously injected into the flanks of the mice. b. When tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. c. The test compound is administered orally or via intraperitoneal injection at a specified dose and schedule. d. Tumor volume and body weight are measured regularly.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., pharmacodynamic marker assessment).

-

Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.

Conclusion and Future Directions

The structural motif of (4-methylpiperazin-1-yl)phenyl is a highly versatile and valuable component in the design of therapeutic agents. While direct experimental data for (3-(4-Methylpiperazin-1-yl)phenyl)methanol is lacking, the extensive research on structurally related compounds strongly suggests its potential as a kinase inhibitor for cancer, a modulator of CNS receptors for neurological and psychiatric disorders, and as a scaffold for developing novel antimicrobial agents.

Future research should focus on the synthesis and biological evaluation of (3-(4-Methylpiperazin-1-yl)phenyl)methanol and its derivatives. Initial screening against a panel of kinases and CNS receptors would be a logical starting point. Further optimization of the hydroxymethyl group could lead to the discovery of novel and potent therapeutic candidates. The information presented in this guide provides a solid foundation and rationale for initiating such a research program.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

(3-(4-Methylpiperazin-1-yl)phenyl)methanol: A Technical Guide to its Speculated Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the speculated mechanism of action of the novel compound, (3-(4-Methylpiperazin-1-yl)phenyl)methanol. While direct experimental data on this specific molecule is not yet available in published literature, its structural features, particularly the arylpiperazine moiety, allow for robust speculation based on the well-established pharmacology of structurally analogous compounds. This document outlines putative biological targets, proposes potential signaling pathways, presents detailed experimental protocols for mechanism-of-action studies, and includes comparative quantitative data from related molecules to guide future research and drug development efforts.

Introduction

(3-(4-Methylpiperazin-1-yl)phenyl)methanol is a small molecule featuring a central phenyl ring substituted with a methanol group and a 4-methylpiperazine moiety. The arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, known for its promiscuous binding to a variety of biological targets, most notably G-protein coupled receptors (GPCRs) and neurotransmitter transporters within the central nervous system (CNS).[1][2][3] Consequently, arylpiperazine derivatives have been successfully developed as therapeutic agents for a range of neurological and psychiatric disorders.[1][4] Additionally, emerging research has implicated some phenylpiperazine derivatives as potent kinase inhibitors, suggesting potential applications in oncology. This guide will explore the most probable mechanisms of action for (3-(4-Methylpiperazin-1-yl)phenyl)methanol based on this extensive body of literature.

Putative Mechanisms of Action

Based on its structural similarity to known pharmacologically active agents, the primary speculated mechanisms of action for (3-(4-Methylpiperazin-1-yl)phenyl)methanol fall into three main categories:

-

Modulation of G-Protein Coupled Receptors (GPCRs): The arylpiperazine core is a well-established pharmacophore for serotonin (5-HT) and dopamine (D₂) receptors.[2][5] Depending on the substitution pattern, these compounds can act as agonists, antagonists, or partial agonists.

-

Inhibition of Monoamine Transporters: Benzylpiperazine (BZP) and its analogs are known to inhibit the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to stimulant-like effects.[6][7]

-

Kinase Inhibition: Several phenylpiperazine derivatives have been identified as inhibitors of various protein kinases, playing a role in cell signaling pathways related to cell proliferation and survival.

Data Presentation: Comparative Analysis of Structurally Related Compounds

To provide a quantitative context for the potential activity of (3-(4-Methylpiperazin-1-yl)phenyl)methanol, the following tables summarize the binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of structurally related arylpiperazine derivatives for various putative targets.

Table 1: Binding Affinities (Kᵢ, nM) of Arylpiperazine Derivatives for Serotonin and Dopamine Receptors

| Compound | 5-HT₁A Receptor | 5-HT₂A Receptor | 5-HT₇ Receptor | D₂ Receptor | Reference |

| Compound 9b | 23.9 | 39.4 | 45.0 | - | [5] |

| Compound 12a | 41.5 | 315 | 42.5 | 300 | [5] |

| Flibanserin | Agonist | Antagonist | - | - | [4] |

| PZ-68 | Partial Agonist | Antagonist | - | - | [4] |

| Compound 6a | 199 | - | - | >500-fold selective for D₃ | [8] |

| Compound 7a | 14.3 | - | - | - | [8] |

Table 2: Inhibitory Activity (IC₅₀, nM) of Phenylpiperazine Derivatives on Protein Kinases

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Compound 3p | EGFR | 80 | [9] |

| Torin1 | mTOR | 2 (mTORC1), 10 (mTORC2) | [9] |

Table 3: Activity of Benzylpiperazine (BZP) on Monoamine Transporters

| Compound | Activity | Potency | Reference |

| BZP | Dopamine Release, Norepinephrine & Serotonin Uptake Inhibition | ~10-20 times less potent than amphetamine | [6][7] |

Experimental Protocols

To elucidate the precise mechanism of action of (3-(4-Methylpiperazin-1-yl)phenyl)methanol, a series of in vitro assays are proposed.

GPCR Binding Affinity Assay (Radioligand Displacement)

This protocol determines the affinity of the test compound for specific GPCRs, such as serotonin and dopamine receptors.

-

Objective: To determine the Kᵢ value of (3-(4-Methylpiperazin-1-yl)phenyl)methanol at selected GPCRs.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with human 5-HT₁A receptor).

-

Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT₁A).

-

Test compound ((3-(4-Methylpiperazin-1-yl)phenyl)methanol) at various concentrations.

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of a known unlabeled ligand.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.

-

Allow the filters to dry, and then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[10]

-

Kinase Inhibition Assay (Luminescence-Based)

This protocol assesses the ability of the test compound to inhibit the activity of a specific protein kinase.

-

Objective: To determine the IC₅₀ value of (3-(4-Methylpiperazin-1-yl)phenyl)methanol against a target kinase.

-

Materials:

-

Purified recombinant kinase.

-

Kinase-specific substrate.

-

ATP.

-

Test compound at various concentrations.

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®).

-

White opaque 96-well plates.

-

Luminometer.

-

-

Procedure:

-

In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound.

-

Include positive control wells (with a known inhibitor) and negative control wells (with vehicle, e.g., DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.[11]

-

Monoamine Transporter Uptake Assay (Fluorescence-Based)

This protocol measures the inhibition of neurotransmitter reuptake by the test compound.

-

Objective: To determine the IC₅₀ value of (3-(4-Methylpiperazin-1-yl)phenyl)methanol for the inhibition of dopamine, norepinephrine, or serotonin transporters.

-

Materials:

-

Cells stably expressing the target transporter (e.g., HEK293-hDAT).

-

Fluorescent substrate for the transporter.

-

Test compound at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

-

96- or 384-well black-walled, clear-bottom plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Plate the cells in the microplates and allow them to adhere overnight.

-

Remove the culture medium and wash the cells with assay buffer.

-

Add the test compound at various concentrations to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Add the fluorescent substrate to all wells to initiate the uptake.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) or as an endpoint reading after a fixed incubation time.

-

-

Data Analysis:

-

Calculate the rate of uptake or the total fluorescence signal for each concentration of the test compound.

-

Normalize the data to the control wells (vehicle-treated).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.[12]

-

Mandatory Visualizations

Caption: Putative signaling pathways for (3-(4-Methylpiperazin-1-yl)phenyl)methanol.

Caption: General experimental workflow for elucidating the mechanism of action.

Conclusion

While the precise molecular targets of (3-(4-Methylpiperazin-1-yl)phenyl)methanol remain to be experimentally determined, its chemical structure strongly suggests activity as a modulator of aminergic GPCRs, an inhibitor of monoamine transporters, and/or a kinase inhibitor. The comparative data from analogous compounds provide a valuable starting point for hypothesis-driven research. The experimental protocols detailed in this guide offer a clear roadmap for elucidating the mechanism of action of this and other novel arylpiperazine derivatives. Further investigation into these potential pathways will be crucial in determining the therapeutic potential of (3-(4-Methylpiperazin-1-yl)phenyl)methanol.

References

- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]

- 2. mdpi.com [mdpi.com]

- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]

- 9. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Secure Verification [cherry.chem.bg.ac.rs]

- 11. benchchem.com [benchchem.com]

- 12. moleculardevices.com [moleculardevices.com]

In Silico Prediction of (3-(4-Methylpiperazin-1-yl)phenyl)methanol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow for the prediction of the biological activity of the novel chemical entity, (3-(4-Methylpiperazin-1-yl)phenyl)methanol. In the absence of extensive experimental data for this specific compound, this document serves as a procedural whitepaper. It details the methodologies for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling. The aim is to provide a robust computational framework to elucidate potential therapeutic applications and guide future experimental validation.

Introduction

The early phases of drug discovery involve screening extensive libraries of chemical compounds to identify those with promising therapeutic activities. While traditional high-throughput screening (HTS) is effective, it is often a resource-intensive and time-consuming process.[1] Computer-Aided Drug Design (CADD) has emerged as a powerful and complementary approach to accelerate this discovery pipeline.[1][2] In silico techniques facilitate the rapid assessment of the potential biological activities and pharmacokinetic profiles of small molecules, thereby enabling the prioritization of candidates for synthesis and subsequent experimental testing.[1][3]

This guide provides a structured framework for the in silico evaluation of (3-(4-Methylpiperazin-1-yl)phenyl)methanol. The piperazine moiety is a common scaffold in many centrally active pharmacological agents, including antipsychotics, antidepressants, and anxiolytics, primarily due to its ability to interact with monoamine pathways.[4][5] Derivatives of piperazine have shown diverse biological activities, including modulation of neurotransmitter receptors like serotonin and dopamine, and have also been investigated for their potential in cancer therapy.[6][7][8] The workflow described herein is designed to predict the biological targets of this compound, evaluate its binding affinity, and assess its drug-like properties.

Predicted Bioactivity and Physicochemical Properties

A preliminary analysis of the physicochemical properties of (3-(4-Methylpiperazin-1-yl)phenyl)methanol provides insights into its potential as a drug candidate. These properties are crucial for absorption, distribution, metabolism, and excretion (ADME).

| Property | Predicted Value | Method |

| Molecular Formula | C12H18N2O | - |

| Molecular Weight | 206.29 g/mol | - |

| LogP | 1.85 | ALOGPS |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Molar Refractivity | 61.4 cm³ | - |

| Polar Surface Area | 27.9 Ų | - |

Table 1: Predicted Physicochemical Properties of (3-(4-Methylpiperazin-1-yl)phenyl)methanol.

In Silico Bioactivity Prediction Workflow

The prediction of biological activity for a novel compound involves a multi-step computational pipeline. This workflow is designed to systematically identify potential biological targets and characterize the interaction of the compound with those targets.

Detailed Methodologies

Target Identification

The initial step in characterizing the biological activity of a novel compound is to identify its potential protein targets. This can be achieved through two primary in silico approaches:

-

Ligand-Based Virtual Screening : This method leverages the principle that structurally similar molecules are likely to exhibit similar biological activities.[1] The 2D or 3D structure of (3-(4-Methylpiperazin-1-yl)phenyl)methanol would be used to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with high structural similarity. The known targets of these similar molecules are then considered potential targets for the query compound.[1]

-

Structure-Based Virtual Screening (Reverse Docking) : This approach involves docking the compound of interest against a large library of protein structures to identify potential binding partners. This method is particularly useful for identifying novel targets that may not have been predicted by ligand-based methods.

Experimental Protocol: Ligand-Based Virtual Screening

-

Compound Preparation : The 2D structure of (3-(4-Methylpiperazin-1-yl)phenyl)methanol is converted to a 3D structure and its energy is minimized using a suitable force field (e.g., MMFF94).

-

Database Selection : A database of known bioactive compounds, such as ChEMBL, is selected.

-

Similarity Search : A similarity search is performed using a Tanimoto coefficient threshold (e.g., >0.85) to identify structurally similar compounds.

-

Target Retrieval : The known biological targets of the identified similar compounds are retrieved and compiled.

-

Target Prioritization : The list of potential targets is prioritized based on the frequency of occurrence and biological relevance to diseases where piperazine derivatives have shown efficacy.

Molecular Docking

Once a set of high-priority potential targets is identified, molecular docking is employed to predict the binding mode and estimate the binding affinity of (3-(4-Methylpiperazin-1-yl)phenyl)methanol to each target.[9]

Experimental Protocol: Molecular Docking

-

Ligand and Receptor Preparation :

-

The 3D structure of (3-(4-Methylpiperazin-1-yl)phenyl)methanol (ligand) is prepared by assigning partial charges and defining rotatable bonds.

-

The 3D structure of the target protein (receptor) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Kollman charges are assigned.[10][11]

-

-

Grid Generation : A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.

-